(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate
Description
(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by its ethyl ester group, amino (-NH₂) substitution at the 4-position, and hydroxyl (-OH) group at the 3-position. The "rel" designation indicates a racemic mixture of stereoisomers. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and oncological pathways. Its structural features, such as hydrogen-bonding capacity (via -NH₂ and -OH groups) and ester functionality, make it versatile in drug design .
Properties
IUPAC Name |
ethyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(12)10-4-3-6(9)7(11)5-10/h6-7,11H,2-5,9H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTJWRDQBQQKIX-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@@H]([C@@H](C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84100-53-8 | |
| Record name | Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone followed by amination and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon or Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves:
- Chiral Starting Materials: Utilization of chiral precursors to ensure the desired stereochemistry.
- Reaction Conditions: Common methods include reduction of ketones followed by amination and esterification, often using solvents like ethanol or methanol and catalysts such as palladium on carbon or Raney nickel.
Chemistry
- Building Block for Complex Molecules: This compound serves as a key intermediate in the synthesis of more complex organic molecules.
- Chiral Auxiliary in Asymmetric Synthesis: Its chiral nature makes it suitable for asymmetric synthesis processes, enhancing the yield of enantiomerically pure compounds.
Biology
- Biological Activity Studies: Researchers investigate its effects on enzyme activity and cellular signaling pathways. The compound's ability to modulate these biological processes makes it a subject of interest in pharmacology and biochemistry.
Medicine
- Therapeutic Potential: Ongoing research explores its application in developing drugs for neurological disorders. Its interaction with specific molecular targets could lead to novel therapeutic agents.
- Gastrointestinal Stimulant: It has been noted for its role in synthesizing cisapride, a drug used to treat gastrointestinal issues .
Case Study 1: Neurological Disorders
Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies involving animal models have shown promising results in alleviating symptoms associated with conditions like Parkinson's disease.
Case Study 2: Asymmetric Synthesis
A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of various pharmaceuticals, leading to increased yields of desired enantiomers compared to traditional methods. This application underscores its importance in pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and analogous piperidine derivatives:
Key Observations :
- Ester Groups : The tert-butyl ester (CAS 443955-98-4) offers enhanced steric protection compared to ethyl or benzyl esters, improving stability during synthetic steps .
- Substituent Effects : Fluorination (CAS 1268520-82-6) introduces electronegativity, altering pharmacokinetic properties such as metabolic stability .
- Stereochemical Impact : Racemic mixtures (e.g., "rel" compounds) may require resolution for enantioselective applications, unlike enantiopure derivatives like (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) .
Reactivity
- The hydroxyl and amino groups in the target compound participate in hydrogen bonding and nucleophilic reactions, enabling conjugation with carbonyl or acylating agents .
- In contrast, the methyl-substituted analogue (CAS 217795-84-1) exhibits reduced polarity, favoring lipophilic interactions in agrochemical formulations .
Biological Activity
(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative that has gained attention for its potential biological activities. Its unique stereochemistry contributes to its interactions with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
This compound is characterized by its molecular formula and a molecular weight of approximately 229.29 g/mol. The synthesis typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. Common methods include the reduction of ketones followed by amination and esterification reactions, often utilizing solvents like ethanol or methanol, and catalysts such as palladium on carbon.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's stereochemistry allows it to fit into active sites, influencing enzyme activity and cell signaling pathways. This interaction can modulate various physiological responses, making it a candidate for therapeutic applications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Studies suggest that this compound may influence neurotransmitter systems, particularly those related to dopamine and norepinephrine transporters. In vitro assays have shown high affinity for the dopamine transporter (DAT), indicating potential use in treating neurodegenerative disorders .
- Anticancer Properties : Emerging research highlights its potential anticancer activity. For example, derivatives of piperidine compounds have demonstrated cytotoxic effects in various cancer cell lines, suggesting that this compound could be further explored in cancer therapy .
Case Studies
- Dopamine Transport Inhibition : A study evaluated the compound's effect on DAT and norepinephrine transporter (NET). Results indicated that it could inhibit DAT effectively, which is crucial for developing treatments for conditions like ADHD and Parkinson's disease .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of piperidine derivatives, including this compound. The compound showed promising results in inducing apoptosis in cancer cells compared to standard treatments .
Comparison with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 229.29 g/mol | DAT inhibition, anticancer |
| tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 230.30 g/mol | Moderate DAT affinity |
| cis-4-Amino-3-hydroxy-piperidine-1-carboxylic Acid Ethyl Ester | 200.25 g/mol | Gastrointestinal stimulant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
